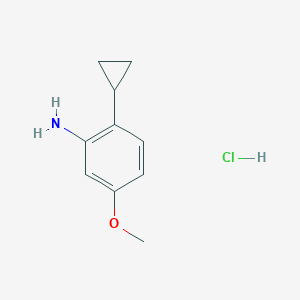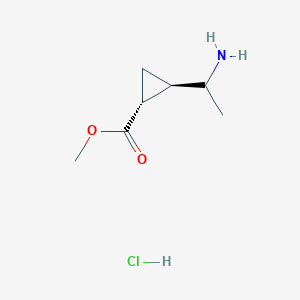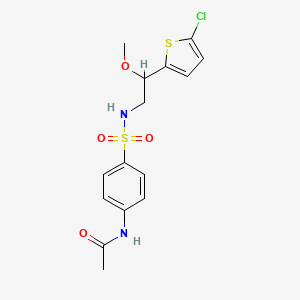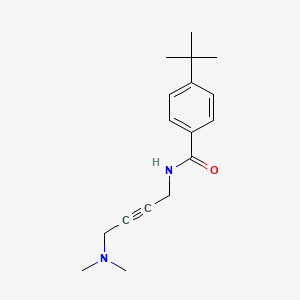![molecular formula C19H19FN4O2S B2464458 5-Cyclopentylsulfanyl-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872842-72-3](/img/structure/B2464458.png)
5-Cyclopentylsulfanyl-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Cyclopentylsulfanyl-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
Pyrimido[4,5-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines are significant . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is intended .Aplicaciones Científicas De Investigación
Scientific Research Applications of Fluorinated Pyrimidines
Chemotherapy Efficacy and Mechanism
Fluorinated pyrimidines, like 5-FU, are used in the treatment of various cancers. They act by inhibiting thymidylate synthase, an enzyme crucial for DNA replication and repair, leading to cancer cell death. Studies have explored the efficacy of 5-FU in colorectal, breast, and head and neck cancers, among others. For instance, clinical trials have investigated 5-FU's modulation in advanced colorectal cancer to assess efficacy and toxicity, demonstrating its significant role in cancer chemotherapy regimes (Leichman et al., 1995).
Pharmacogenetics and Toxicity Management
Research on dihydropyrimidine dehydrogenase (DPD) pharmacogenetics in relation to 5-FU therapy has provided insights into managing drug toxicity. DPD is the initial enzyme in 5-FU catabolism, and its activity varies among individuals, affecting their tolerance to 5-FU. Understanding these genetic variations helps in personalizing chemotherapy to reduce toxicity while maintaining efficacy (Ridge et al., 1998).
Adjuvant Chemotherapy in Colorectal Cancer
The impact of enzyme expression involved in pyrimidine metabolism, such as thymidylate synthase and DPD, on the efficacy of 5-FU-based therapy in colorectal cancer has been extensively studied. High expression of these enzymes in tumors has been associated with a better response to adjuvant chemotherapy with 5-FU, highlighting the importance of molecular profiling in treatment planning (Sasako et al., 2014).
Innovations in Local Immunotherapy
Research on local immunotherapy combined with fluoropyrimidine therapy, such as 5′-deoxy-5-fluorouridine, shows promise in selectively enhancing 5-FU concentration within tumor tissues. This approach could improve the therapeutic index of 5-FU in cancer treatments, offering a targeted and effective method to combat tumors with minimized systemic toxicity (Amano et al., 2000).
Direcciones Futuras
The aim of studying pyrimido[4,5-d]pyrimidines is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Propiedades
IUPAC Name |
5-cyclopentylsulfanyl-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-23-16-14(18(25)24(2)19(23)26)17(27-11-7-3-4-8-11)22-15(21-16)12-9-5-6-10-13(12)20/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKISGQNSSZNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SC4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
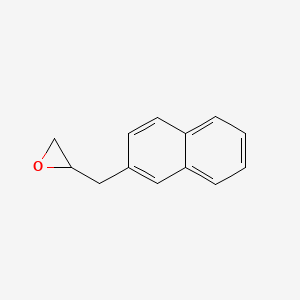


![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)


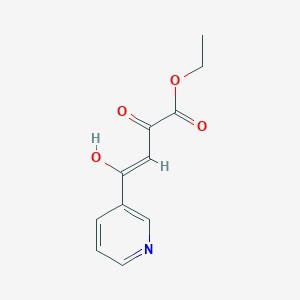
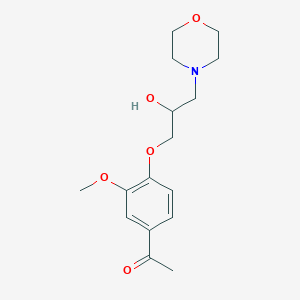
![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)
